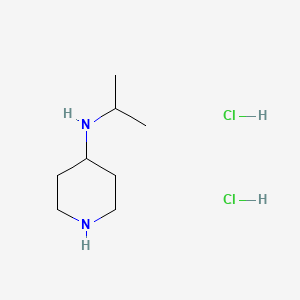

N-Isopropylpiperidine-4-amine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-propan-2-ylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-7(2)10-8-3-5-9-6-4-8;;/h7-10H,3-6H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSYAWNVFKNKHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCNCC1.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N Isopropylpiperidine 4 Amine Dihydrochloride and Its Derivatives

Foundational Synthetic Routes to the 4-Aminopiperidine (B84694) Core

The construction of the N-substituted 4-aminopiperidine core is a critical step, achievable through several reliable synthetic pathways. These methods often begin with commercially available piperidine (B6355638) precursors, which are then modified to introduce the required amino and N-alkyl groups.

Direct N-alkylation of a pre-existing 4-aminopiperidine or a protected precursor is a straightforward approach to introduce the N-isopropyl group. This method relies on the nucleophilicity of the piperidine ring nitrogen. The reaction typically involves treating the piperidine derivative with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, in the presence of a base. The base, often a non-nucleophilic one like potassium carbonate or diisopropylethylamine, is crucial for scavenging the hydrogen halide byproduct. rsc.org

Alternatively, modern catalytic methods have been developed for N-alkylation. Metallaphotoredox approaches, for instance, can facilitate the coupling of nitrogen nucleophiles with alkyl halides under mild, room-temperature conditions, offering an alternative to traditional SN2 reactions which can be inefficient. princeton.edu These advanced methods expand the scope and efficiency of direct N-alkylation for synthesizing a diverse range of N-substituted piperidines.

Reductive amination is one of the most versatile and widely employed methods for synthesizing N-substituted 4-aminopiperidines. researchgate.net This strategy typically starts with a 4-piperidone (B1582916) derivative, often protected on the ring nitrogen with a group like tert-butyloxycarbonyl (Boc) to prevent side reactions. dtic.mil The 4-piperidone is first condensed with an amine—in this case, isopropylamine (B41738)—to form an intermediate imine or enamine in situ. This intermediate is then reduced without isolation by a suitable reducing agent to yield the desired N-isopropyl-4-aminopiperidine. evitachem.comgoogle.com

The choice of reducing agent is critical for the success of the reaction. Mild hydride reagents are preferred as they selectively reduce the iminium ion in the presence of the ketone starting material. Sodium triacetoxyborohydride (B8407120) (STAB) is particularly effective and commonly used for this transformation. dtic.mil Other reducing agents such as sodium cyanoborohydride or catalytic hydrogenation over palladium on carbon can also be employed. dtic.mil Following the reductive amination and introduction of any other required substituents, the N-Boc protecting group can be removed under acidic conditions, for example with hydrochloric acid in dioxane, to yield the secondary amine, which can be further functionalized if needed. dtic.mil

Table 1: Comparison of Reducing Agents in Reductive Amination of 4-Piperidones

| Reducing Agent | Typical Conditions | Advantages | Considerations |

| Sodium Triacetoxyborohydride (STAB) | Acetic acid, Dichloromethane (B109758) (DCM) | Mild, selective for imines/enamines, non-toxic byproducts. dtic.mil | Moisture sensitive. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), pH control | Effective at mildly acidic pH. | Highly toxic cyanide byproduct. |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Ethanol (EtOH), Pressure | "Green" method, high yields. google.com | Requires specialized pressure equipment, may reduce other functional groups. |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH) | Inexpensive, readily available. | Can reduce the starting ketone if conditions are not optimized. researchgate.net |

To enhance efficiency and reduce waste, one-pot procedures that combine multiple synthetic steps without isolating intermediates have been developed. For the synthesis of the piperidine core, a classic approach involves the Dieckmann condensation of a diester, followed by hydrolysis and decarboxylation to yield a 4-piperidone. dtic.milbeilstein-journals.org This piperidone intermediate can then be subjected to reductive amination within the same reaction sequence.

More advanced one-pot methods integrate amide activation, reduction, and intramolecular nucleophilic substitution in a single tandem protocol. mdpi.com For example, a suitably functionalized halogenated amide can be activated with an agent like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), reduced with sodium borohydride, and then undergo spontaneous intramolecular cyclization to form the piperidine ring. mdpi.com These methods provide a rapid and efficient pathway to variously N-substituted piperidines and pyrrolidines from linear precursors under mild, metal-free conditions. mdpi.com

Advanced Synthetic Transformations and Derivatization

Beyond the initial formation of the N-isopropyl-4-aminopiperidine core, advanced synthetic methods are employed for further derivatization or to control the stereochemical outcome of the synthesis, which is often critical for biological applications.

The piperidine scaffold can participate in nucleophilic substitution reactions in two primary ways: either with the piperidine nitrogen acting as the nucleophile or with the piperidine ring itself being attacked by a nucleophile. The nitrogen atom of the piperidine ring is nucleophilic and readily reacts with electrophiles, as seen in the alkylation strategies previously discussed. rsc.org

Furthermore, the piperidine ring can be engineered to undergo nucleophilic substitution. By introducing a good leaving group at a specific position, the ring can be functionalized by a variety of nucleophiles. For example, Lewis acid-catalyzed nucleophilic substitution reactions of 2-methoxy- or 2-acyloxypiperidines with silyl (B83357) enolates can be used to introduce alkyl groups at the 2-position of the ring. acs.orgresearchgate.net Such transformations are valuable for creating more complex piperidine derivatives with tailored substitution patterns. The reactivity in these substitutions can be influenced by the N-substituent and other groups on the piperidine ring, which can affect the electron density and conformational flexibility of the scaffold. acs.org

Controlling the three-dimensional arrangement of substituents on the piperidine ring is a significant challenge in synthesis. Stereoselective methods are crucial for producing single enantiomers of chiral piperidine derivatives, as different stereoisomers can have vastly different biological activities.

Several strategies exist to achieve stereocontrol:

Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials, such as amino acids, to construct the piperidine ring with a defined stereochemistry. whiterose.ac.uk

Asymmetric Catalysis : Chiral catalysts can be used to favor the formation of one enantiomer over another. For instance, asymmetric hydrogenation of pyridine (B92270) precursors or intramolecular hydroamination can yield enantioenriched piperidines. mdpi.com

Kinetic Resolution : A racemic mixture of a piperidine derivative can be resolved by reacting it with a chiral reagent that reacts faster with one enantiomer, allowing for the separation of the unreacted, enantioenriched starting material and the product. acs.org Asymmetric deprotonation using a chiral base like (−)-sparteine in combination with n-butyllithium is a powerful method for the kinetic resolution of N-Boc-2-arylpiperidines. acs.org

Diastereoselective Reactions : If a chiral center already exists in the molecule, it can direct the stereochemical outcome of subsequent reactions. For example, the reduction of a 4-piperidone with a substituent at the 2- or 3-position can proceed with high diastereoselectivity to give a specific stereoisomer of the corresponding 4-hydroxypiperidine. nih.gov

These advanced methods provide access to structurally complex and stereochemically pure piperidine derivatives, which are essential as building blocks for pharmaceutical compounds. google.com

Table 2: Overview of Stereoselective Synthesis Strategies for Piperidines

| Strategy | Description | Example Application | Reference |

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials like amino acids to build the chiral piperidine core. | Synthesis of substituted piperidines from serine-derived organozinc reagents. | whiterose.ac.uk |

| Asymmetric Catalysis | Employs a chiral catalyst to induce enantioselectivity in a ring-forming or functionalization reaction. | Rhodium-catalyzed asymmetric hydrogenation of unsaturated piperidinones. | mdpi.com |

| Kinetic Resolution | Separates a racemic mixture by reacting it with a chiral reagent that selectively transforms one enantiomer. | Asymmetric deprotonation of N-Boc-2-aryl-4-methylenepiperidines using n-BuLi/sparteine. | acs.org |

| Substrate-Controlled Diastereoselection | An existing stereocenter on the substrate directs the stereochemical outcome of a new stereocenter's formation. | Stereoselective reduction of a dialdehyde (B1249045) derived from L-glutamic acid to form a chiral piperidine. | google.com |

Functionalization and Modification Strategies for the Piperidine Ring

One of the most direct and widely employed methods for introducing the N-isopropyl group onto the piperidine nitrogen is through reductive amination . This reaction typically involves the condensation of a 4-aminopiperidine derivative with acetone, followed by reduction of the resulting imine intermediate. Various reducing agents can be utilized, with sodium triacetoxyborohydride being a common choice due to its mildness and selectivity. mdpi.com This method is advantageous as it often proceeds under mild conditions and can tolerate a range of functional groups.

Another significant strategy for modifying the piperidine scaffold is through C-H functionalization . This modern approach allows for the direct introduction of substituents onto the carbon framework of the piperidine ring, bypassing the need for pre-functionalized starting materials. For instance, rhodium-catalyzed C-H insertion reactions have been successfully used to introduce functional groups at the C2, C3, or C4 positions of the piperidine ring. The selectivity of these reactions is often controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov

Furthermore, late-stage α-functionalization of N-alkyl piperidines can be achieved through a process involving the formation of an iminium ion followed by the addition of a nucleophile. nih.govacs.org This strategy provides a powerful tool for introducing a variety of carbon-based substituents at the position adjacent to the nitrogen atom.

The following table summarizes various functionalization strategies for the piperidine ring, highlighting the diversity of achievable modifications.

| Strategy | Reagents and Conditions | Position of Functionalization | Product Type | Yield (%) | Reference |

| Reductive Amination | Ketone, Amine, Sodium Triacetoxyborohydride, THF, rt, 12h | N1 | N-Alkyl-4-aminopiperidine | 68 | mdpi.com |

| C-H Arylation | 1,4-Dicyanobenzene, Ir(ppy)3, Photocatalyst | Cα | α-Arylated Piperidine | High | nih.gov |

| α-C-H Alkylation | N-Oxide, PivCl, Alkylating Agent, Lewis Acid | Cα | α-Alkylated Piperidine | Excellent | acs.org |

| Rhodium-Catalyzed C-H Insertion | Diazo Compound, Rhodium Catalyst | C2, C3, or C4 | C-Functionalized Piperidine | Good | nih.gov |

Optimization of Reaction Yields for Sterically Hindered Substrates

The synthesis of N-Isopropylpiperidine-4-amine and its derivatives can be challenging due to steric hindrance, particularly when introducing bulky substituents or when the piperidine ring itself is heavily substituted. Optimizing reaction conditions is therefore crucial to achieve satisfactory yields.

In the context of reductive amination , the steric bulk of both the amine and the carbonyl compound can significantly impact the reaction rate and equilibrium. For the synthesis of sterically hindered tertiary amines from ketones and secondary amines, traditional methods often fail or provide low yields. A notable advancement in this area is the use of trichlorosilane (B8805176) as a reducing agent in the presence of a Lewis base activator like tetramethylethylenediamine (TMEDA). This system has been shown to be effective for the direct reductive amination of a broad range of ketones with secondary arylamines, affording hindered tertiary amines in high yields. nih.gov

The choice of catalyst and reaction conditions is also paramount in C-H functionalization reactions. For instance, in the rhodium-catalyzed C-H functionalization of piperidines, the catalyst structure plays a critical role in overcoming steric challenges and controlling regioselectivity. By carefully selecting the appropriate rhodium catalyst and nitrogen protecting group, it is possible to direct the functionalization to either the more sterically accessible C4 position or the electronically favored but more hindered C2 position. nih.gov

The following table presents a comparative analysis of different catalysts and conditions for the functionalization of a trisubstituted piperidine, illustrating the impact of reaction optimization on yield and diastereoselectivity.

| Entry | Catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

| 1 | Ir(ppy)3 | CH3CN | 12 | 85 | >95:5 | nih.gov |

| 2 | Ru(bpy)3Cl2 | CH3CN | 24 | 45 | 90:10 | nih.gov |

| 3 | fac-Ir(ppy)3 | DMF | 12 | 78 | >95:5 | nih.gov |

| 4 | Ir(ppy)3 | THF | 12 | 65 | 92:8 | nih.gov |

Isolation and Purification Methodologies in Chemical Synthesis

The successful synthesis of N-Isopropylpiperidine-4-amine dihydrochloride (B599025) necessitates robust isolation and purification protocols to obtain the final product in high purity. The basic nature of the amine and the salt form of the final product dictate the appropriate strategies.

A common initial workup procedure for reactions involving amines is acid-base extraction . After the reaction is complete, the mixture is typically treated with an aqueous acid solution (e.g., HCl) to protonate the amine, rendering it water-soluble. This allows for the separation of the desired amine from non-basic organic impurities by extraction with an organic solvent. Subsequently, the aqueous layer is basified (e.g., with NaOH or K2CO3) to deprotonate the amine, which can then be extracted back into an organic solvent. This process effectively removes many impurities. reddit.com

For the isolation of the dihydrochloride salt, the purified free amine is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol, and treated with a solution of hydrogen chloride (e.g., HCl in ether or methanolic HCl). dtic.milgoogle.com The dihydrochloride salt, being ionic, is typically insoluble in non-polar organic solvents and will precipitate out of the solution. The precipitate can then be collected by filtration.

Crystallization is a powerful technique for the final purification of the dihydrochloride salt. The crude salt is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then the solution is slowly cooled to allow for the formation of crystals. This process is highly effective at removing remaining impurities, as they are typically excluded from the crystal lattice. The choice of solvent is critical for successful crystallization and can significantly impact the crystal form and purity of the final product.

The following table outlines a general procedure for the isolation and purification of a piperidine derivative as its hydrochloride salt.

| Step | Procedure | Purpose | Expected Outcome |

| 1. Quenching | The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. | Neutralize excess acid and stop the reaction. | Formation of two phases (aqueous and organic). |

| 2. Extraction | The product is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). | Separate the product from aqueous-soluble byproducts. | The product is in the organic phase. |

| 3. Washing | The organic layer is washed with brine. | Remove residual water and water-soluble impurities. | A clean organic solution of the product. |

| 4. Drying and Concentration | The organic layer is dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure. | Isolate the crude free amine. | A crude solid or oil of the free amine. |

| 5. Salt Formation | The crude amine is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl. | Convert the free amine to its hydrochloride salt for precipitation. | Precipitation of the crude hydrochloride salt. |

| 6. Crystallization | The crude salt is recrystallized from a suitable solvent system (e.g., ethanol/ether). | Purify the hydrochloride salt. | Pure crystalline solid of the target compound. |

Structural Elucidation and Conformational Analysis of N Isopropylpiperidine 4 Amine Dihydrochloride and Analogues

Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods are fundamental in confirming the molecular structure, connectivity, and functional groups present in N-Isopropylpiperidine-4-amine Dihydrochloride (B599025).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Insights

NMR spectroscopy is a powerful tool for elucidating the precise structure and conformational dynamics of piperidine (B6355638) derivatives. Due to the scarcity of published NMR data for N-Isopropylpiperidine-4-amine Dihydrochloride, analysis is based on data from its free base, 1-Isopropylpiperidin-4-amine, and related analogues. chemicalbook.com

In its dihydrochloride form, both the piperidine ring nitrogen and the 4-position amino group are protonated, significantly influencing the chemical shifts. The piperidine ring is expected to adopt a stable chair conformation to minimize steric strain. In this conformation, the bulky N-isopropyl group would preferentially occupy the equatorial position.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the connectivity of protons in the molecule. For the dihydrochloride salt, the proton signals are expected to be shifted downfield compared to the free base due to the electron-withdrawing effect of the protonated nitrogen atoms.

N⁺-H Protons: Broad signals corresponding to the protons on the piperidinium (B107235) and ammonium (B1175870) nitrogens would be expected, typically in the higher ppm range.

Isopropyl Group: A doublet for the two methyl groups (CH₃) and a septet for the methine proton (CH) are characteristic of the isopropyl group.

Piperidine Ring Protons: The protons on the piperidine ring would appear as complex multiplets. The protons at C2 and C6 (adjacent to the N-isopropyl group) and the proton at C4 (attached to the amino group) would show distinct shifts. The axial and equatorial protons on the same carbon atom are chemically non-equivalent and would exhibit different chemical shifts and coupling constants.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment. Data from analogues like N-isopropylpiperidine can be used to predict the chemical shifts. spectrabase.com Protonation to the dihydrochloride salt causes a downfield shift for the carbons adjacent to the nitrogen atoms (C2, C6, and C4).

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) for this compound | Rationale/Notes |

| C2, C6 (Piperidine) | 50 - 55 | Downfield shift due to adjacent protonated ring nitrogen. |

| C3, C5 (Piperidine) | 25 - 30 | Less affected by protonation compared to alpha-carbons. |

| C4 (Piperidine) | 45 - 50 | Downfield shift due to adjacent protonated amino group. |

| CH (Isopropyl) | 55 - 60 | Alpha-carbon to the ring nitrogen. |

| CH₃ (Isopropyl) | 18 - 22 | Methyl carbons of the isopropyl group. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum is characterized by the vibrations of its amine and alkyl groups, and particularly by the features resulting from protonation.

The formation of the dihydrochloride salt leads to the appearance of strong, broad absorption bands characteristic of ammonium (R-NH₃⁺) and secondary piperidinium (>N₂H⁺) ions.

Key expected absorption bands include:

N⁺-H Stretching: Very broad and strong absorption bands are expected in the 2400-3200 cm⁻¹ region. These bands are a hallmark of amine salts and are due to the stretching vibrations of the N⁺-H bonds in both the piperidinium and the 4-ammonium groups, which are involved in hydrogen bonding with the chloride anions. cdnsciencepub.comcdnsciencepub.comresearchgate.net

C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ range correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the piperidine ring and the isopropyl group. mdpi.com

N⁺-H Bending: The bending vibrations for the ammonium and piperidinium groups typically appear in the 1500-1600 cm⁻¹ region. msu.edu

C-N Stretching: The stretching vibration for the C-N bonds would be observed in the fingerprint region, typically between 1000-1250 cm⁻¹. msu.edu

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| N⁺-H Stretching | 2400 - 3200 (Broad, Strong) | Piperidinium and Ammonium |

| C-H Stretching | 2850 - 3000 | Aliphatic (Piperidine, Isopropyl) |

| N⁺-H Bending | 1500 - 1600 | Ammonium and Piperidinium |

| C-N Stretching | 1000 - 1250 | Aliphatic Amine |

Mass Spectrometry for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns. When analyzing this compound by a technique like electron ionization (EI), the analysis reflects the properties of the volatile free base, N-Isopropylpiperidine-4-amine (Molecular Weight: 142.24 g/mol ). nih.gov

The fragmentation of N-alkyl piperidines is typically dominated by alpha-cleavage, which is the cleavage of a bond adjacent to a nitrogen atom. youtube.comlibretexts.org This process leads to the formation of a stable, nitrogen-containing cation.

Proposed Fragmentation Pathways:

Loss of an ethyl radical: Cleavage of the C2-C3 or C5-C6 bond in the piperidine ring can lead to the formation of a stable ion.

Loss of an isopropyl radical: Alpha-cleavage at the N-isopropyl group can result in the loss of an isopropyl radical (mass of 43 u), leading to a fragment ion corresponding to the piperidine ring.

Ring Opening: Subsequent fragmentation of the initial ions can occur through ring-opening mechanisms.

| m/z Value (Proposed) | Proposed Fragment Structure | Fragmentation Pathway |

| 142 | [C₈H₁₈N₂]⁺ | Molecular Ion (M⁺) of the free base |

| 127 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group |

| 99 | [M - C₃H₇]⁺ | Loss of an isopropyl radical (alpha-cleavage) |

| 84 | [C₅H₁₀N]⁺ | Ring fragmentation |

| 70 | [C₄H₈N]⁺ | Further ring fragmentation |

Crystallographic Studies for Solid-State Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state.

Single Crystal X-ray Diffraction for Absolute Structure Determination

While the specific crystal structure of this compound has not been reported in publicly available databases, its solid-state architecture can be predicted based on the known structures of analogous piperidinium hydrochloride salts. nih.gov

A single crystal X-ray diffraction study would be expected to reveal the following key features:

Conformation: The piperidine ring would almost certainly adopt a chair conformation. The N-isopropyl and the 4-ammonium groups would likely be in equatorial positions to minimize steric hindrance.

Protonation Sites: The analysis would confirm that both the piperidine nitrogen and the exocyclic amino nitrogen are protonated.

Hydrogen Bonding Network: A complex three-dimensional network of hydrogen bonds would be observed. The N⁺-H donors from both the piperidinium and ammonium groups would form strong hydrogen bonds with the chloride counter-ions (N⁺-H···Cl⁻). cdnsciencepub.comduke.edursc.org This network is the primary force governing the crystal packing.

Unit Cell Parameters: The analysis would determine the precise dimensions of the unit cell (a, b, c, α, β, γ) and the space group, which defines the symmetry of the crystal.

| Structural Parameter | Expected Observation | Basis of Prediction |

| Piperidine Ring Conformation | Chair | Minimization of steric and torsional strain |

| Substituent Orientation | Equatorial Isopropyl and Ammonium | Steric considerations for bulky groups |

| Key Intermolecular Forces | N⁺-H···Cl⁻ Hydrogen Bonding | Strong electrostatic interactions in amine salts rsc.org |

| Crystal System | Likely Monoclinic or Orthorhombic | Common for organic salts |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a bulk sample. mccrone.comforcetechnology.com Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for that specific phase. thesolubilitycompany.com This technique is crucial in pharmaceutical analysis for identifying crystalline forms, determining purity, and detecting polymorphism. intertek.comamericanpharmaceuticalreview.comresearchgate.net

For this compound, a PXRD analysis would be used to:

Confirm Crystalline Nature: The presence of sharp, well-defined peaks in the diffractogram, rather than a broad "halo," would confirm that the sample is crystalline.

Phase Identification: The obtained pattern of diffraction peaks (in terms of 2θ angles and their relative intensities) would be unique to this specific dihydrochloride salt. This pattern could be used for quality control to ensure batch-to-batch consistency.

Polymorph Screening: PXRD is the primary tool for identifying different polymorphic forms of a compound. Polymorphs have the same chemical composition but different crystal structures, which can affect physical properties. The PXRD pattern can unambiguously distinguish between different polymorphs.

Purity Analysis: The technique can detect the presence of other crystalline phases, such as impurities or a different salt form, as they would exhibit their own characteristic diffraction peaks. mdpi.com

A typical PXRD analysis involves plotting the intensity of the diffracted X-rays against the diffraction angle (2θ). The resulting pattern is a direct representation of the crystal lattice of the material. measurlabs.com

Analysis of Molecular and Supramolecular Organization in Crystal Lattices

While a specific crystal structure for this compound is not publicly available, the analysis of analogous piperidinium salts provides a robust framework for understanding its likely molecular and supramolecular organization. In the crystalline state, organic molecules arrange themselves in a periodic three-dimensional array, known as a crystal lattice, which is the most thermodynamically stable arrangement. This organization is governed by a complex interplay of intermolecular forces.

For piperidinium compounds, the crystal packing is typically dominated by a network of hydrogen bonds, particularly when counter-ions like chloride are present. In the case of this compound, both the secondary amine of the isopropylamine (B41738) moiety and the tertiary amine of the piperidine ring would be protonated, forming ammonium centers. These positively charged centers will readily engage in strong N-H···Cl hydrogen bonds with the chloride anions. These interactions are fundamental in directing the primary supramolecular synthons.

Quantification of Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals, Halogen Bonding)

The quantification of intermolecular interactions is essential for understanding the forces that govern crystal packing. This can be achieved through computational methods and analysis of crystallographic data. For piperidinium salts, the interactions can be categorized and their relative strengths estimated.

Halogen Bonding: In the case of the dihydrochloride salt, classical halogen bonding is not present. However, the chloride anions will be pivotal in the network of intermolecular interactions through their role as hydrogen bond acceptors.

Hirshfeld Surface Analysis and Fingerprint Plots for Interaction Visualization

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is defined as the region in space where the contribution of a given molecule to the electron density is equal to the contribution from all other molecules in the crystal. By mapping properties such as the normalized contact distance (dnorm) onto this surface, regions of close intermolecular contact can be identified.

For piperidine derivatives, Hirshfeld surface analysis typically reveals the following key features nih.govnih.gov:

dnorm Surface: Red spots on the dnorm mapped surface indicate close contacts, which are often associated with hydrogen bonds. For this compound, prominent red spots would be expected near the ammonium hydrogens and the chloride ions, corresponding to N-H···Cl hydrogen bonds.

Fingerprint Plots: The two-dimensional fingerprint plot is a histogram of the distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface. This plot provides a quantitative summary of the intermolecular contacts. For analogous piperidine compounds, the fingerprint plots are often dominated by H···H contacts, which appear as a large, diffuse region in the center of the plot. Sharp spikes are characteristic of specific, directional interactions like hydrogen bonds.

A breakdown of the intermolecular contacts by percentage of the Hirshfeld surface area for a representative piperidinium chloride is shown in the table below nih.gov:

| Interaction Type | Percentage of Hirshfeld Surface Area |

| H···H | 64.1% |

| O···H | 20.5% |

| C···H | 7.8% |

| Cl···H | 5.5% |

| C···C | 1.2% |

| C···O | 0.5% |

| Cl···O | 0.4% |

It is important to note that the specific percentages for this compound may differ, but the general trend of H···H contacts being the most abundant, followed by contacts involving heteroatoms, is expected to be similar.

Conformational Dynamics and Energy Landscapes

The biological activity and physical properties of piperidine derivatives are intrinsically linked to their conformational preferences. The six-membered piperidine ring is not planar and can adopt several conformations, with the chair form being the most stable.

Theoretical and Experimental Approaches to Piperidine Ring Conformational Analysis

The conformational landscape of piperidine and its derivatives can be investigated through a combination of theoretical and experimental methods.

Experimental Approaches:

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying the conformation of molecules in solution. The magnitude of the coupling constants (3JHH) between adjacent protons on the piperidine ring is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the preferred conformation (e.g., chair, boat, or twist-boat) and the orientation of substituents (axial or equatorial) can be determined.

X-ray Crystallography: While providing a static picture of the molecule in the solid state, X-ray crystallography unequivocally determines the conformation of the piperidine ring and the relative stereochemistry of its substituents in the crystal.

Theoretical Approaches:

Molecular Mechanics (MM): This method uses classical force fields to calculate the potential energy of a molecule as a function of its geometry. MM is computationally inexpensive and can be used to quickly screen different conformations and estimate their relative stabilities.

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energetics of molecules. QM calculations can be used to optimize the geometries of different conformers, calculate their relative energies, and predict spectroscopic properties that can be compared with experimental data.

Influence of Substituents on Piperidine Ring Conformations and Equilibria

Substituents on the piperidine ring can have a profound impact on its conformational equilibrium. The preference for a substituent to occupy an axial or equatorial position is determined by a balance of steric and electronic factors.

Steric Effects: Large substituents generally prefer the equatorial position to minimize steric hindrance with the axial hydrogens at the C-3 and C-5 positions (1,3-diaxial interactions). The isopropyl group at the 4-amino position of the title compound is sterically demanding and would strongly favor an equatorial orientation.

Electronic Effects: The nature of the substituent at the nitrogen atom also influences the ring conformation. For N-alkylpiperidines, there is an equilibrium between two chair conformers where the N-alkyl group is either axial or equatorial. The preference is often dictated by steric factors, with larger alkyl groups favoring the equatorial position.

Effects of Electrostatic Interactions and Protonation on Conformational Preferences

Protonation of the piperidine nitrogen, as in the dihydrochloride salt, introduces significant electrostatic interactions that can alter the conformational equilibrium. The presence of a positive charge on the nitrogen atom can lead to attractive or repulsive interactions with other polar substituents on the ring.

For 4-substituted piperidinium salts, protonation has been shown to stabilize the axial conformer for polar substituents. This is attributed to favorable electrostatic interactions between the positively charged nitrogen and the partial charge on the substituent. In some cases, this stabilization can be strong enough to reverse the conformational preference from equatorial in the free base to axial in the protonated form.

In this compound, both nitrogen atoms are protonated. The positive charge on the ring nitrogen will influence the orientation of the N-isopropylamino group at the 4-position. The conformational preference will be a result of the balance between the steric demand of the equatorial isopropylamino group and the electrostatic interactions between the two protonated nitrogen atoms. Computational studies would be necessary to accurately predict the lowest energy conformation of the dication in solution.

Computational Chemistry and Molecular Modeling Studies of N Isopropylpiperidine 4 Amine Dihydrochloride

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a popular and versatile tool in computational chemistry.

Geometry Optimization and Electronic Structure Calculations

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For N-Isopropylpiperidine-4-amine dihydrochloride (B599025), this process would involve minimizing the energy of the molecule with respect to the positions of its nuclei. cnr.it Such calculations typically predict that the piperidine (B6355638) ring adopts a stable chair conformation. In this conformation, the bulky isopropyl group on the nitrogen atom and the amine group at the C4 position would preferentially occupy equatorial positions to minimize steric hindrance. acs.org

Table 4.1: Hypothetical Optimized Geometric Parameters for N-Isopropylpiperidine-4-amine Dihydrochloride

| Parameter | Value |

|---|---|

| C-N (ring) Bond Length | ~1.50 Å |

| C-C (ring) Bond Length | ~1.54 Å |

| C-N (amine) Bond Length | ~1.48 Å |

| N-C (isopropyl) Bond Length | ~1.52 Å |

| C-N-C (ring) Bond Angle | ~112° |

| C-C-C (ring) Bond Angle | ~111° |

| C-C-N (ring) Bond Angle | ~110° |

Beyond geometry, DFT is used to calculate the electronic structure, providing insights into the molecule's reactivity and properties. researchgate.netcolorado.edursc.org Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For a saturated system like a piperidinium (B107235) salt, a relatively large HOMO-LUMO gap would be expected.

Reaction Pathway Elucidation and Mechanistic Investigations

DFT is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. researchgate.netresearchgate.net This involves identifying transition states, which are the energy maxima along the reaction coordinate, and intermediates. For the synthesis of N-Isopropylpiperidine-4-amine, a common route is reductive amination. nih.gov Computational studies can model the steps of this process, such as the initial nucleophilic addition of the amine to a carbonyl group to form a hemiaminal, followed by dehydration to an iminium ion and subsequent reduction. nih.govlibretexts.orglibretexts.org

Prediction of Spectroscopic Parameters and Chemical Shifts

DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict NMR chemical shifts with a high degree of accuracy. mdpi.comnih.govacs.org This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. nih.govaps.org The calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). conicet.gov.ar

For this compound, DFT would be expected to predict distinct signals for the protons and carbons in the piperidine ring, the isopropyl group, and the amine group. The predicted chemical shifts can be compared with experimental NMR data to confirm the structure of the molecule. researchgate.netnih.gov Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or conformational averaging, which can also be modeled with more advanced computational approaches. mdpi.com

Table 4.2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C4 (CH-NH₂) | ~45-50 | H on C4 | ~3.0-3.5 |

| C2, C6 (CH₂-N) | ~50-55 | H on C2, C6 (axial) | ~2.8-3.2 |

| C3, C5 (CH₂) | ~25-30 | H on C2, C6 (equatorial) | ~3.3-3.7 |

| CH (isopropyl) | ~55-60 | H on C3, C5 (axial) | ~1.8-2.2 |

| CH₃ (isopropyl) | ~18-22 | H on C3, C5 (equatorial) | ~2.2-2.6 |

| H on CH (isopropyl) | ~3.5-4.0 | ||

| H on CH₃ (isopropyl) | ~1.2-1.5 | ||

| H on NH₂ | ~8.0-9.0 | ||

| H on N⁺H | ~9.0-10.0 |

Molecular Mechanics and Dynamics Simulations

While DFT provides detailed electronic information, molecular mechanics and dynamics simulations are better suited for studying the conformational landscape and intermolecular interactions of larger systems over longer timescales.

Conformational Energy Calculations and Potential Energy Surface Mapping

Molecular mechanics methods use classical force fields to calculate the potential energy of a molecule as a function of its geometry. nih.gov These methods are computationally less expensive than DFT and are ideal for exploring the potential energy surface (PES) of flexible molecules like this compound. longdom.orglibretexts.orglibretexts.orgmuni.cz

A key application is the study of piperidine ring conformations. rsc.org The piperidine ring can exist in various conformations, including the stable chair form and higher-energy boat and twist-boat forms. By systematically changing the dihedral angles of the ring and calculating the corresponding energies, a PES can be generated. This map reveals the energy barriers between different conformations and identifies the global energy minimum, which corresponds to the most stable conformation. For substituted piperidines, molecular mechanics can quantify the energetic preference for substituents to be in the equatorial versus axial position. acs.orgnih.govresearchgate.net For this compound, the diequatorial arrangement of the isopropyl and amine groups in the chair conformation would be confirmed as the lowest energy state.

Table 4.3: Hypothetical Relative Conformational Energies for this compound

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Chair (diequatorial) | 0.0 (Global Minimum) |

| Chair (equatorial/axial) | ~2.5 - 3.5 |

| Chair (diaxial) | > 5.0 |

| Twist-Boat | ~5.5 - 6.5 |

| Boat | ~6.5 - 7.5 |

Modeling of Intermolecular Interactions and Crystal Packing

Molecular dynamics simulations can model the behavior of a large number of molecules over time, providing insights into bulk properties and intermolecular interactions. In the solid state, these simulations can be used to predict the crystal packing of this compound. The simulations would reveal how the individual molecules arrange themselves to form a stable crystal lattice.

Table 4.4: Summary of Expected Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Charge-Assisted Hydrogen Bond | N⁺-H (piperidinium) | Cl⁻ | Strong electrostatic interaction stabilizing the crystal lattice. |

| Charge-Assisted Hydrogen Bond | N-H (amine) | Cl⁻ | Strong electrostatic interaction further stabilizing the crystal lattice. |

| Weak Hydrogen Bond | C-H | Cl⁻ | Weaker interactions contributing to the overall packing efficiency. |

| Van der Waals Interactions | All atoms | All atoms | Non-specific attractive and repulsive forces between molecules. |

Advanced Quantum Chemical Analyses of this compound

Advanced computational methods provide profound insights into the electronic structure, reactivity, and intermolecular forces governing this compound. Quantum chemical analyses, including Frontier Molecular Orbital (FMO) theory, Natural Bonding Orbital (NBO) analysis, and Interaction Energy Decomposition Analysis (EDA), are instrumental in elucidating these properties at a molecular level.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is the innermost orbital devoid of electrons and acts as an electron acceptor, indicating the molecule's electrophilicity or acidity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical stability and reactivity. chemjournal.kzekb.eg A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net A small gap suggests the molecule is more reactive and polarizable. ekb.eg For piperidine derivatives, the HOMO-LUMO gap is a direct indicator of chemical stability. chemjournal.kzekb.eg

In the case of this compound, the protonation of the two amine nitrogens significantly influences the FMO energies. The positive charges would lower the energies of both HOMO and LUMO compared to the neutral form, and the distribution of these orbitals would be crucial in understanding its interactions. The HOMO is expected to be localized on regions with higher electron density, while the LUMO would be situated on electron-deficient areas, ready to accept electrons. Computational studies on similar piperidine derivatives often utilize Density Functional Theory (DFT) methods, such as B3LYP, to calculate these orbital energies and predict reactivity. derpharmachemica.comresearchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound Note: This table presents illustrative data based on typical computational results for similar protonated amine compounds, as specific published data for this compound is not available.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -9.85 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 8.65 | Indicates high kinetic stability and low reactivity. |

Natural Bonding Orbital (NBO) Analysis for Electronic Properties

Natural Bonding Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals corresponding to the familiar Lewis structure elements, such as core orbitals, lone pairs, and bonds. uni-muenchen.dewikipedia.org This analysis provides a quantitative description of bonding, charge distribution, and intermolecular interactions arising from electron delocalization. uni-muenchen.deresearchgate.net

For this compound, NBO analysis would elucidate the electronic structure resulting from the protonation of the piperidine ring nitrogen and the primary amine nitrogen. The analysis quantifies the natural atomic charges, revealing the distribution of positive charge across the molecule. It is expected that the positive charges are not solely localized on the nitrogen atoms but are delocalized to adjacent hydrogen and carbon atoms due to inductive effects.

A key aspect of NBO analysis is the examination of donor-acceptor (bond-antibond) interactions, which are evaluated using second-order perturbation theory. wisc.edu These interactions represent hyperconjugative and stereoelectronic effects that contribute to molecular stability. The stabilization energy, E(2), associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO is calculated. wisc.edu In the protonated amine structure, significant interactions would be expected between the lone pairs of the chloride counter-ions (donors) and the antibonding orbitals of the N-H+ bonds (acceptors), representing the ionic hydrogen bonds. Furthermore, intramolecular hyperconjugative interactions, such as those between C-C or C-H bonding orbitals and adjacent C-N or C-C antibonding orbitals, stabilize the chair conformation of the piperidine ring. researchgate.net

Table 2: Illustrative NBO Analysis Donor-Acceptor Interactions for this compound Note: This table presents hypothetical E(2) stabilization energies for plausible interactions within the molecule. Specific data from dedicated studies is not available.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (Cl-) | σ(N-H) | 15.5 | Intermolecular H-Bond |

| σ (C-H) | σ(C-N) | 4.8 | Intramolecular Hyperconjugation |

| σ (C-C) | σ(C-N) | 3.2 | Intramolecular Hyperconjugation |

| LP (N) | σ(C-H) | 2.5 | (Reference to neutral form interaction) |

Interaction Energy Decomposition Analysis for Non-Covalent Interactions

Interaction Energy Decomposition Analysis (EDA) is a powerful computational tool used to dissect the total interaction energy between molecular fragments into physically meaningful components. researchgate.netunl.edu This method provides a detailed understanding of the nature of chemical bonds and non-covalent interactions. researchgate.net A typical EDA scheme partitions the total interaction energy (ΔEint) into several terms, including:

Electrostatic (ΔEelstat): The classical electrostatic interaction between the unperturbed charge distributions of the fragments. researchgate.netscm.com

Pauli Repulsion (ΔEPauli): The destabilizing term arising from the antisymmetry requirement of the wavefunction (steric repulsion) when electrons of the same spin on different fragments occupy the same space. researchgate.netscm.com

Orbital Interaction (ΔEorb): The stabilizing energy from the mixing of occupied and virtual orbitals of the fragments, which includes polarization and charge transfer effects. researchgate.netscm.com

Dispersion (ΔEdisp): The attractive interaction arising from electron correlation effects, which is crucial for describing van der Waals forces. researchgate.netnih.gov

For this compound, an EDA would be applied to study the non-covalent interactions between the doubly protonated N-Isopropylpiperidine-4-amine cation and the two chloride anions (Cl-). The analysis would quantify the contributions of the different forces holding the ionic salt together.

Table 3: Representative Interaction Energy Decomposition Analysis for the [C₈H₂₀N₂]²⁺···[Cl⁻]₂ System Note: The values in this table are illustrative, representing the expected relative contributions of different energy components for this type of ionic interaction.

| Energy Component | Energy (kcal/mol) | Description |

|---|---|---|

| Electrostatic (ΔEelstat) | -120.0 | Strong attractive force between the cation and anions. |

| Pauli Repulsion (ΔEPauli) | +85.0 | Steric repulsion between electron clouds. |

| Orbital Interaction (ΔEorb) | -45.0 | Stabilization from polarization and charge transfer (H-bonding). |

| Dispersion (ΔEdisp) | -10.0 | Attractive van der Waals forces. |

| Total Interaction (ΔEint) | -90.0 | Net binding energy between the ions. |

Advanced Analytical Characterization Techniques for Research on N Isopropylpiperidine 4 Amine Dihydrochloride

Specialized Spectroscopic and Diffraction Methods

While chromatography provides essential information on purity, specialized spectroscopic and diffraction methods are required for the unambiguous confirmation of the molecular structure and the detailed characterization of the solid-state form.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, two-dimensional (2D) NMR experiments are necessary for complete and unambiguous signal assignment for N-Isopropylpiperidine-4-amine dihydrochloride (B599025). optica.orgresearchgate.net

2D NMR: Techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton spin couplings, mapping out the connectivity of the piperidine (B6355638) ring and isopropyl group protons. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons. ipb.pt These experiments together allow for the definitive assignment of every proton and carbon in the molecule. ipb.pt

Solid-State NMR (ssNMR): Since N-Isopropylpiperidine-4-amine dihydrochloride is a crystalline solid, ssNMR provides invaluable information about its structure in the solid phase. mdpi.com ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments can reveal the presence of different polymorphs or solvates, as distinct crystalline forms will give rise to different ¹³C chemical shifts. nih.gov Furthermore, ssNMR is sensitive to the local environment of the chloride counter-ions and the protonation state of the amines. nih.gov Specialized techniques, such as ³⁵Cl ssNMR, can directly probe the environment of the chloride ions, providing insights into hydrogen bonding and crystal packing. nih.govresearchgate.netrsc.org

Table 4: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments (in D₂O)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Piperidine-2,6 (axial) | ~2.95 | ~45.5 | H-2 → C-3, C-4, C-6 |

| Piperidine-2,6 (equatorial) | ~3.40 | ~45.5 | H-6 → C-2, C-4, C-5 |

| Piperidine-3,5 (axial) | ~1.80 | ~28.0 | H-3 → C-2, C-4, C-5 |

| Piperidine-3,5 (equatorial) | ~2.15 | ~28.0 | H-5 → C-3, C-4, C-6 |

| Piperidine-4 | ~3.20 | ~51.0 | H-4 → C-2, C-3, C-5, C-6, C-7 |

| Isopropyl-CH (7) | ~3.35 | ~52.5 | H-7 → C-4, C-8 |

| Isopropyl-CH₃ (8) | ~1.30 | ~18.5 | H-8 → C-7 |

Synchrotron X-ray Powder Diffraction (SXRPD) is a high-resolution diffraction technique that provides exceptionally detailed information about the crystalline structure of materials. nih.govsynchrotron.org.au Compared to conventional laboratory powder X-ray diffraction (PXRD), synchrotron radiation offers much higher intensity and resolution, with a significantly lower signal-to-noise ratio. researchgate.netnih.gov

For this compound, SXRPD is instrumental for:

Structure Solution: The high quality of SXRPD data can allow for the ab initio determination of the crystal structure if single crystals are not available. nih.gov

Polymorph Identification: It can unambiguously identify different polymorphic forms, which may have different physical properties. The high resolution allows for the detection of subtle differences in peak positions and intensities that might be missed with laboratory instruments. nih.gov

Phase Purity: SXRPD can detect very low levels of crystalline impurities or different polymorphic phases within a bulk sample, providing a highly sensitive assessment of phase purity.

Table 5: Comparison of Laboratory PXRD and Synchrotron XRPD

| Feature | Laboratory PXRD | Synchrotron XRPD |

| X-ray Source | X-ray Tube (e.g., Cu Kα) | Synchrotron Storage Ring |

| Intensity/Brightness | Lower | Orders of magnitude higher |

| Resolution | Moderate | Very High |

| Data Collection Time | Hours | Minutes |

| Application | Routine phase ID, crystallinity | Ab initio structure solution, minor phase detection, detailed structural analysis |

Method Development and Validation in Analytical Chemistry Research

The development of a reliable analytical method is fundamental to obtaining consistent and accurate data in chemical research. The ultimate goal of validating an analytical method is to demonstrate that it is suitable for its intended purpose. wjarr.comdemarcheiso17025.com This process ensures that every measurement performed in a routine analysis will be sufficiently close to the true value of the analyte's content in the sample. demarcheiso17025.com Method validation is a mandatory requirement for most quality standards and regulations that govern laboratories, as the results are used to judge the quality, reliability, and consistency of analytical outcomes. wjarr.com

Principles of Analytical Method Validation for Reproducibility and Accuracy

Analytical method validation is the process of confirming that an analytical procedure is suitable for its intended use. wjarr.com It involves evaluating several key performance characteristics to ensure the method is both accurate and reproducible. nih.gov The primary parameters evaluated during validation are specificity, accuracy, precision, linearity, range, detection limit, quantitation limit, and robustness. wjarr.comelementlabsolutions.com

Specificity (or Selectivity) : This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or matrix components. elementlabsolutions.com A specific method produces a result that is free from interference, avoiding false positives. elementlabsolutions.com

Accuracy : Accuracy expresses the closeness of the agreement between a measured value and a value that is accepted as a conventional true value or an accepted reference value. nih.govelementlabsolutions.com It is often determined using a spike recovery method, where a known amount of the analyte is added to a sample matrix and the analysis is performed to see how much is recovered. nih.gov

Precision : This parameter reflects the closeness of agreement (degree of scatter) among a series of measurements obtained from multiple analyses of the same homogeneous sample. elementlabsolutions.com Precision is typically assessed at three levels:

Repeatability (Intra-day precision) : The precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision) : Expresses the variations within a single laboratory, such as on different days, with different analysts, or on different equipment. nih.gov

Reproducibility : The precision between different laboratories, often evaluated through collaborative studies. nih.gov

Linearity and Range : Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. demarcheiso17025.com The range is the interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. wjarr.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness : This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature). It provides an indication of the method's reliability during normal usage. wjarr.com

| Parameter | Definition | Common Assessment Method |

|---|---|---|

| Accuracy | Closeness of the test results to the true value. elementlabsolutions.com | Spike recovery analysis of a sample matrix with a known quantity of analyte. nih.gov |

| Precision | Agreement between a series of measurements. elementlabsolutions.com | Calculating the relative standard deviation (RSD) of replicate measurements. researchgate.net |

| Specificity | Ability to measure the analyte in the presence of other components. elementlabsolutions.com | Analysis of blank and spiked samples to check for interference. |

| Linearity | Proportionality of the measured value to the concentration. wjarr.com | Analysis of standards at different concentrations and performing linear regression. |

| Range | Concentration interval where the method is precise, accurate, and linear. wjarr.com | Confirmed by the linearity, accuracy, and precision studies. |

| LOD/LOQ | Lowest concentration that can be reliably detected/quantified. researchgate.net | Based on signal-to-noise ratio or the standard deviation of the response and the slope. |

| Robustness | Resistance to small, deliberate changes in method parameters. wjarr.com | Varying parameters like temperature or mobile phase composition and observing the effect on results. |

Guidelines for Data Presentation and Reproducibility in Scholarly Publications

For scientific research to be credible and valuable, the results must be reproducible. nih.gov Reproducibility means that another researcher can recreate the experiment using the same data and analysis methods. nih.gov To achieve this, scholarly publications must present data and methods with a high degree of transparency and openness. scielo.org Adherence to established guidelines for data presentation is crucial for ensuring the integrity and utility of published research.

Key guidelines for ensuring data presentation supports reproducibility include:

Detailed Methods and Materials : The methods section should provide a comprehensive description of the analytical procedures, including the make, model, and version of any software packages used. plos.org Technical details and specific parameters required to replicate the analysis must be clearly stated. plos.org

Data and Code Availability : Researchers are encouraged to share their data online using a repository that provides a permanent identifier, such as a Digital Object Identifier (DOI). bitss.orgarizona.edu This practice ensures long-term accessibility. Publishing the analysis code is also critical for allowing others to understand and replicate the data processing and statistical analysis. bitss.org Many journals now require authors to include a "Data Availability" statement describing where the underlying data can be accessed. scielo.org

Adherence to Reporting Standards : Manuscripts should report statistical methods in enough detail for a knowledgeable reader to replicate the analysis. plos.org This includes specifying the statistical tests used and the rationale for their selection. Community-specific standards, such as the SAMPL guidelines for statistical reporting, should be followed where applicable. plos.org

Proper Citation of Data and Materials : All data, code, and materials used in the research should be cited properly in the text and included in the reference list, preferably with a persistent identifier. scielo.org This gives credit to the original creators and facilitates access.

Promoting FAIR Principles : Data should be managed and shared according to the FAIR principles: Findable, Accessible, Interoperable, and Reusable. arizona.edu This involves using appropriate metadata, accessible repositories, and clear licensing to enable the reuse of data in new research. arizona.edu

| Guideline Category | Checklist Item | Rationale |

|---|---|---|

| Methods Reporting | Are all instruments and software (including version numbers) listed? plos.org | Ensures that others can use the same tools to replicate the work. |

| Is the statistical analysis described in sufficient detail? plos.org | Allows for verification of the statistical conclusions. | |

| Data and Code | Is the raw data deposited in a public repository? bitss.org | Promotes transparency and allows for re-analysis by others. |

| Does the data have a persistent identifier (e.g., DOI)? scielo.org | Ensures long-term and stable access to the dataset. | |

| Is the analysis code published and licensed for reuse? bitss.orgarizona.edu | Enables direct replication of the data analysis pipeline. | |

| Citation and Credit | Are all datasets and software used properly cited in the references? scielo.org | Provides credit and facilitates access to the resources used. |

| Is there a clear "Data Availability" statement? scielo.org | Informs readers on how to access the underlying research data. |

N Isopropylpiperidine 4 Amine Dihydrochloride As a Core Scaffold in Specialized Chemical Synthesis Research

Role as a Synthetic Intermediate for Complex Molecular Structures

N-Isopropylpiperidine-4-amine dihydrochloride (B599025), by virtue of its structure, serves as a valuable intermediate in the field of organic synthesis. The compound features a piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, which is a prevalent core in a vast number of pharmaceuticals. thieme-connect.comresearchgate.net The presence of a primary amine at the 4-position and an isopropyl group at the nitrogen atom provides two distinct points for chemical modification, making it a versatile building block for constructing more complex molecules. chemimpex.com Its dihydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.

The piperidine framework is one of the most frequently encountered heterocycles in FDA-approved pharmaceuticals and serves as a cornerstone for drug discovery. researchgate.netarizona.edu N-Isopropylpiperidine-4-amine dihydrochloride acts as a foundational unit for the synthesis of a wide range of more complex heterocyclic systems. The primary amine at the 4-position is a key functional group that can participate in numerous chemical transformations to build new ring systems.

For instance, the amine group can undergo reactions such as:

Condensation reactions: Reacting with dicarbonyl compounds or their equivalents to form new heterocyclic rings fused or attached to the piperidine core.

Cyclization reactions: The amine can be functionalized with a side chain containing an electrophilic center, which can then undergo intramolecular cyclization to create bicyclic or spirocyclic structures. nih.gov

Multicomponent reactions: Serving as the amine component in one-pot syntheses that bring together three or more reactants to rapidly build molecular complexity.

These synthetic strategies allow chemists to use N-Isopropylpiperidine-4-amine as a starting point to access diverse libraries of heterocyclic compounds, which are then screened for various biological activities.

The structural motifs present in this compound are frequently found in bioactive molecules, particularly those targeting the central nervous system (CNS). chemimpex.comevitachem.com As a precursor, it provides a ready-made piperidine core that can be elaborated upon to generate compounds with specific pharmacological profiles. Piperidine derivatives are known to exhibit a broad spectrum of biological activities, including analgesic, antipsychotic, and antihistaminic effects. researchgate.netarizona.eduijnrd.org

The synthesis of bioactive molecules often involves the modification of the primary amine or the tertiary nitrogen of the piperidine ring. The primary amine at the C-4 position can be acylated, alkylated, or converted into other functional groups to interact with biological targets. smolecule.com The isopropyl group on the ring nitrogen influences the compound's lipophilicity and steric profile, which can be crucial for its pharmacokinetic properties and binding affinity to receptors or enzymes. enamine.net Researchers utilize this compound as a starting material to systematically explore chemical space and develop novel therapeutic agents. chemimpex.com

In academic and industrial research, this compound is a key intermediate for synthesizing pharmaceutical compounds and their analogues for research purposes. chemimpex.comresearchgate.net The piperidine scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets with high affinity. researchgate.net This makes piperidine-containing compounds a major focus of drug discovery programs.

The compound serves as an essential building block in the synthesis of analogues for lead optimization. researchgate.net Once a lead compound containing the N-isopropyl-4-aminopiperidine core is identified, chemists synthesize a variety of analogues by modifying the structure to improve potency, selectivity, and pharmacokinetic properties. This process is fundamental to the development of new drugs.

Table 1: Synthetic Utility of this compound

| Feature | Role in Synthesis | Examples of Transformations |

| Piperidine Core | Provides a foundational six-membered heterocyclic scaffold. | Ring functionalization, introduction of substituents. |

| Primary Amine (C-4) | A key nucleophilic site for building complexity. | Acylation, Alkylation, Reductive Amination, Cyclization. |

| N-Isopropyl Group | Modulates physicochemical properties like lipophilicity. | Influences steric interactions and metabolic stability. |

| Dihydrochloride Salt | Enhances stability and aqueous solubility. | Facilitates handling and use in various reaction media. |

Scaffold Chemistry and Rational Molecular Design

The concept of a molecular scaffold is central to modern medicinal chemistry and rational drug design. A scaffold is the core structure of a molecule to which various functional groups can be attached. The piperidine ring, as found in this compound, is an exemplary scaffold that has been extensively utilized in the development of therapeutic agents. nbinno.com

Rational molecular design involves the strategic selection and modification of molecular scaffolds to achieve a desired biological effect. nih.gov The piperidine scaffold is highly valued for several reasons:

Structural Versatility: The chair-like conformation of the piperidine ring allows for the precise spatial arrangement of substituents in either axial or equatorial positions, which can be critical for receptor binding.

Synthetic Accessibility: A vast number of synthetic methods exist for the creation and functionalization of the piperidine ring, making it an accessible scaffold for chemists. organic-chemistry.org

This compound provides a pre-formed, functionalized scaffold, saving synthetic steps and allowing researchers to focus on introducing diversity at specific points of the molecule to explore interactions with biological targets. nbinno.com

Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery, aiming to understand how changes in a molecule's structure affect its biological activity. drugdesign.org The piperidine core of N-Isopropylpiperidine-4-amine is an excellent platform for conducting SAR studies. researchgate.net By systematically modifying the substituents on the piperidine ring and at the exocyclic amine, researchers can probe the requirements for optimal interaction with a biological target. nbinno.com

Key modifications and their potential impact in SAR studies include:

Substitution at the C-4 Amine: The nature of the group attached to this amine can drastically alter binding affinity and selectivity. For example, converting the amine to an amide or a sulfonamide introduces hydrogen bond donors and acceptors.

Substitution on the Piperidine Ring: Adding substituents to other positions on the carbon framework of the piperidine ring can explore additional binding pockets in a target protein and influence the molecule's conformation.

Modification of the N-substituent: Replacing the isopropyl group with other alkyl or aryl groups can modulate lipophilicity, metabolic stability, and potential interactions with hydrophobic pockets of a receptor. enamine.net

These systematic modifications allow for the development of quantitative structure-activity relationships (QSAR), which can guide the design of more potent and selective drug candidates. mdpi.com

Table 2: Illustrative SAR Modifications on the N-Isopropyl-4-aminopiperidine Scaffold

| Modification Site | Type of Modification | Potential Impact on Activity/Properties |

| C-4 Amine | Acylation (forming an amide) | Introduce hydrogen bonding capabilities; alter polarity. |

| C-4 Amine | Reductive amination | Increase steric bulk; introduce new basic centers. |

| Ring Nitrogen | Replacement of Isopropyl group | Modify lipophilicity; alter steric hindrance; affect metabolic stability. |

| Piperidine Ring Carbons | Addition of alkyl or aryl groups | Probe for additional binding pockets; restrict conformation. |

Exploration of Substituent Effects on Chemical Reactivity and Intermolecular Interactions

The chemical behavior of the N-Isopropylpiperidine-4-amine scaffold can be precisely controlled by the addition of various chemical groups, known as substituents. These modifications influence the molecule's electronic properties, shape, and how it interacts with its environment, which in turn dictates its reactivity and potential applications.

Research into piperidinium (B107235) cations, which are derived from piperidine scaffolds, demonstrates that the introduction of substituents at the α-carbon position (the carbon atom adjacent to the ring's nitrogen) is an effective strategy for enhancing chemical stability. nih.gov For example, substituting this position with a butyl group can result in a cation with no obvious structural degradation even after prolonged exposure to a highly alkaline solution (7 M KOH at 100°C for 1,050 hours). nih.gov This stability is crucial for applications in harsh chemical environments. nih.gov The electronic and steric effects of different alkyl substitutions are key factors in this enhanced stability. nih.gov

Furthermore, the reactivity of the 4-amino group is a central point of synthetic exploration. It readily undergoes reactions like reductive amination, allowing for the attachment of a wide array of functional groups. mdpi.comresearchgate.net For instance, N-substituted 4-piperidone (B1582916) derivatives can be reacted with various aliphatic amines to produce a large library of diverse 4-aminopiperidine (B84694) compounds. mdpi.com This process highlights the scaffold's utility as a starting point for generating new chemical entities with tailored properties. mdpi.com

The nature of substituents also profoundly affects intermolecular interactions by altering the molecule's lipophilicity (its tendency to dissolve in fats and oils). Studies on related heterocyclic structures show that adding groups like a 6-hydroxy substituent can increase lipophilicity by forming an internal hydrogen bond that masks the polarity of an adjacent amide group. nih.gov Conversely, a bulky substituent that forces parts of the molecule out of a planar arrangement can weaken such internal bonds and decrease lipophilicity. nih.gov These principles of modifying molecular properties through strategic substitution are directly applicable to the N-Isopropylpiperidine-4-amine scaffold, allowing researchers to fine-tune its characteristics for specific interaction targets.

| Substituent Position | Type of Substituent | Observed Effect | Reference |

| α-Carbon to Ring Nitrogen | Alkyl (e.g., Butyl) | Enhances chemical stability in alkaline media through steric and electronic effects. | nih.gov |

| 4-Amino Group | Various Aliphatic Amines | Serves as a reactive site for reductive amination to create diverse molecular libraries. | mdpi.com |

| Aromatic Ring (on related scaffolds) | Hydroxy Group | Can increase lipophilicity by forming intramolecular hydrogen bonds. | nih.gov |

| Aromatic Ring (on related scaffolds) | Methoxy Group | Can decrease lipophilicity or alter bonding depending on steric hindrance. | nih.gov |

Applications in Emerging Research Areas

The unique and tunable properties of the N-Isopropylpiperidine-4-amine scaffold make it a valuable component in the development of next-generation materials and specialized chemical formulations.

Anion exchange membranes (AEMs) are critical components in electrochemical devices like fuel cells and water electrolyzers. rsc.org The performance and durability of these membranes depend heavily on the chemical stability of their constituent polymers. nih.gov Piperidinium-based polymers, derived from scaffolds like N-Isopropylpiperidine-4-amine, have emerged as a highly promising class of materials for AEMs due to their exceptional stability in alkaline environments. nih.govrsc.org

The N-Isopropylpiperidine-4-amine structure can be chemically converted into a monomer and then polymerized to form the backbone of an AEM. The nitrogen atom in the piperidine ring is quaternized, creating a fixed positive charge (a piperidinium cation) that allows the membrane to conduct anions (negatively charged ions). researchgate.netresearchgate.net The high chemical stability of the piperidinium ring is a significant advantage over other cation types that can degrade under the harsh alkaline conditions of a fuel cell. nih.govrsc.org